molecular formula C18H17N5O4 B11464944 N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11464944
M. Wt: 367.4 g/mol
InChI Key: KFMMXQCXZNKQBS-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and an acetamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the triazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through an electrophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the triazole intermediate.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the triazole intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, high-throughput screening of catalysts for the substitution reactions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This modulation can lead to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the triazole and nitrophenyl groups.

    2-(4-Methoxyphenyl)-1H-1,2,4-triazole: Contains the triazole and methoxyphenyl groups but lacks the acetamide and nitrophenyl groups.

    3-(3-Nitrophenyl)-1H-1,2,4-triazole: Contains the triazole and nitrophenyl groups but lacks the methoxyphenyl and acetamide groups.

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and nitrophenyl groups, along with the triazole and acetamide moieties, allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C18H17N5O4/c1-27-15-7-5-12(6-8-15)11-19-17(24)10-16-20-18(22-21-16)13-3-2-4-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

KFMMXQCXZNKQBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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